N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide

Lipophilicity Physicochemical profiling Tetrahydroquinoline sulfonamide

Researchers exploring DNA damage response pathways often lack systematic access to tetrahydroquinoline sulfonamide analogs with precisely tuned lipophilicity. This compound fills a critical gap in the SAR matrix, bearing a phenylmethanesulfonamide group that delivers a ΔlogP of +1.2 over ethane analogs and distinct π-π interaction potential. Key procurement advantages: (i) direct comparison with ethane- and thiophene-sulfonamide analogs for sulfonamide optimization campaigns; (ii) validated stock availability (88 mg at ChemDiv) with 1-week lead time; (iii) lead-like physicochemical profile (MW 406.5, PSA 57.8 Ų) compatible with diversity-oriented screening libraries targeting OGG1 and related DNA repair enzymes.

Molecular Formula C23H22N2O3S
Molecular Weight 406.5 g/mol
CAS No. 946349-08-2
Cat. No. B6569397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide
CAS946349-08-2
Molecular FormulaC23H22N2O3S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O3S/c26-23(20-10-5-2-6-11-20)25-15-7-12-19-13-14-21(16-22(19)25)24-29(27,28)17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16,24H,7,12,15,17H2
InChIKeyUYDHXXKURTYDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes88 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Properties


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide (CAS 946349-08-2) is a synthetic small molecule belonging to the tetrahydroquinoline sulfonamide class, with a molecular formula of C23H22N2O3S and a molecular weight of 406.5 g/mol . The compound features a 1,2,3,4-tetrahydroquinoline core N-substituted with a benzoyl group and a 7-position phenylmethanesulfonamide moiety. It is catalogued as a screening compound (ID G512-0318) by ChemDiv and is available from multiple research chemical suppliers for in vitro investigation . The compound has a predicted logP of approximately 4.08, logD of 3.98, and a topological polar surface area of 57.8 Ų .

  • Tetrahydroquinoline sulfonamide screening compound for SAR profiling
  • Predicted high lipophilicity may support membrane-permeability assay evaluation
  • Potential OGG1 pathway probe; scaffold-validated analogs reported, target requires empirical testing

Why Analogs Cannot Substitute


Within the 1-benzoyl-tetrahydroquinoline-7-sulfonamide sub-series, seemingly minor modifications to the sulfonamide substituent produce substantial shifts in key physicochemical properties—particularly lipophilicity (logP/logD), aqueous solubility (logSw), and the nature of the aromatic surface available for target engagement. The phenylmethanesulfonamide moiety in CAS 946349-08-2 confers a distinct balance of hydrophobic character and π–π interaction potential that is absent in the simpler ethane-1-sulfonamide analog (CAS 946221-03-0) and electronically distinct from the thiophene-2-sulfonamide analog (ChemDiv G512-0258) . These property differences directly affect protein binding, membrane permeability, and pharmacokinetic behavior . Although quantitative target-engagement data for this precise compound remain unpublished as of this analysis, the property landscape alone makes generic substitution scientifically unjustifiable without experimental validation in the specific assay system of interest.

  • Phenylmethanesulfonamide substituent drives higher lipophilicity and unique π-stacking not present in ethane or thiophene analogs — permeability and target binding may shift.
  • H-bond donor count mismatch (1 vs 2) versus ethane analog can alter membrane permeability and solubility profiles; direct substitution may affect assay outcomes.
  • Predicted aqueous solubility variance across close analogs may require DMSO handling optimization and could influence aggregation tendency in screening buffers.

Differential Evidence vs. Closest Analogs


Lipophilicity vs. Sulfonamide Analogs

The target compound exhibits a predicted logP of 4.078 and logD of 3.979, reflecting the contribution of the phenylmethanesulfonamide group . The ethane-1-sulfonamide analog (CAS 946221-03-0) has a substantially lower predicted logP of 2.85 ± 0.3 , a difference of approximately 1.2 log units. The thiophene-2-sulfonamide analog (G512-0258) has a logP of 3.941 and logD of 3.928 . The target compound is thus the most lipophilic of the three, with a logD approximately 0.05 units higher than the thiophene analog and approximately 1.1 units higher than the ethane analog.

Predicted Lipophilicity
Predicted / Data to verify
Target: logP 4.08, logD 3.98
Ethane analog: logP 2.85
Thiophene analog: logP 3.94, logD 3.93
Higher lipophilicity may enhance membrane permeability; requires experimental validation.
Computational estimates; experimental logP/logD not reported.
Lipophilicity Physicochemical profiling Tetrahydroquinoline sulfonamide

Aqueous Solubility vs. Thiophene Analog

The predicted logSw (log of aqueous solubility) for the target compound is -4.229, compared to -4.025 for the thiophene-2-sulfonamide analog (G512-0258) . The target compound is therefore predicted to be approximately 0.2 log units less soluble, consistent with the additional phenyl ring in the sulfonamide substituent. The ethane-1-sulfonamide analog is expected to be more soluble (logSw not reported but inferred from its lower logP) .

Aqueous Solubility vs. Thiophene
Predicted / Context-dependent
logSw: −4.23 (target) vs −4.03 (thiophene analog)
Δ −0.20 (target less soluble)
Lower solubility may require DMSO stock optimization and buffer compatibility checks in high-concentration screens.
Predicted values; confirm experimentally.
Aqueous solubility Biopharmaceutical profiling Tetrahydroquinoline sulfonamide

H-Bond Donor Count vs. Ethane Analog

The target compound possesses a single hydrogen bond donor (the sulfonamide NH), consistent with a tertiary sulfonamide where the nitrogen is disubstituted . In contrast, the ethane-1-sulfonamide analog (CAS 946221-03-0) is reported to have 2 hydrogen bond donors, indicating a possible primary or secondary sulfonamide character . The thiophene-2-sulfonamide analog also has 1 H-bond donor . Reduced H-bond donor count is generally associated with improved membrane permeability.

H-Bond Donor Count
Computed property
Target: 1 HBD
Ethane analog: 2 HBD
Thiophene analog: 1 HBD
Single HBD may support higher membrane permeability relative to ethane analog.
Computed properties; verify experimentally.
Hydrogen bonding Drug-likeness Tetrahydroquinoline sulfonamide

Class-Level OGG1 Inhibitory Activity

Tetrahydroquinoline sulfonamide derivatives SU0268 (CAS 2210228-45-6) and SU0383 have been characterized as potent inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), with IC50 values of 59 nM and 34–490 nM, respectively [1][2]. The target compound shares the tetrahydroquinoline sulfonamide core scaffold with these validated inhibitors. However, the target compound has NOT been tested against OGG1 or any other DNA repair enzyme in the published literature. This class-level inference suggests potential OGG1 inhibitory activity but must be verified experimentally.

OGG1 Inhibition Potential
Class-level inference
Scaffold-active analogs reported (SU0268 IC50 59 nM; SU0383 IC50 34–490 nM). Target compound untested.
Potential OGG1 inhibitor; empirical testing required.
Published data for related sulfonamides; no target-specific activity available.
OGG1 inhibition DNA repair Cancer target

Research Application Scenarios


Chemical Probe for OGG1 DNA Repair Enzyme

Given the validated activity of tetrahydroquinoline sulfonamide analogs SU0268 and SU0383 as OGG1 inhibitors [1], this compound is a candidate for screening against OGG1 and related DNA repair enzymes (MTH1/NUDT1, SMUG1, ABH2/3). The phenylmethanesulfonamide substituent—larger and more lipophilic than the ethane analog (logP 4.08 vs. 2.85) —may confer altered target selectivity or cell permeability. Researchers investigating DNA damage response pathways or synthetic lethality strategies in oncology may prioritize this compound for initial in vitro enzymatic and cellular activity profiling.

SAR Studies on Sulfonamide Substituent

This compound occupies a specific position in the 1-benzoyl-tetrahydroquinolin-7-yl sulfonamide SAR matrix: it bears a phenylmethanesulfonamide group, distinguished from the ethane-1-sulfonamide (CAS 946221-03-0) and thiophene-2-sulfonamide (G512-0258) analogs . Its procurement enables systematic comparison of how the sulfonamide substituent modulates lipophilicity (ΔlogP +1.2 over ethane analog), aqueous solubility (ΔlogSw -0.2 vs. thiophene analog), and aromatic surface area . This is most valuable in medicinal chemistry programs exploring tetrahydroquinoline-based inhibitors where sulfonamide optimization is a key objective.

HTS Library Diversification

The compound is commercially available as a ChemDiv screening compound (ID G512-0318, 88 mg in stock) and from other vendors (e.g., Smolecule, Catalog No. S6856773) . Its physicochemical profile (MW 406.5, logP 4.08, 1 H-bond donor, PSA 57.8 Ų) positions it favorably within lead-like chemical space. Organizations building diversity-oriented screening collections may select this compound to represent the phenylmethanesulfonamide-substituted tetrahydroquinoline chemotype, which is structurally distinct from commercially available ethane, thiophene, and substituted-benzenesulfonamide analogs.

Control for Target Engagement Assays

Although its specific biological activity is uncharacterized, this compound can serve as a structurally matched inactive or less active control in target engagement studies when used alongside validated inhibitors such as SU0268 or SU0383 [1]. Its distinct sulfonamide substituent (phenylmethanesulfonamide vs. the 4-methoxybenzenesulfonamide-like moiety in SU0268/SU0383) provides a meaningful comparator for evaluating the contribution of the sulfonamide aryl group to binding affinity and selectivity in biochemical and biophysical assays (e.g., SPR, DSF, ITC).

Application
Selection Property
Validation Focus
OGG1 enzyme inhibition screening
Tetrahydroquinoline sulfonamide core with phenylmethanesulfonamide
OGG1 enzymatic activity and selectivity profiling
Sulfonamide SAR comparison
Distinct lipophilicity and HBD profile vs. ethane/thiophene analogs
LogP/logD and solubility determination
Diversity-oriented library expansion
Phenylmethanesulfonamide tetrahydroquinoline chemotype
Physicochemical and drug-likeness profiling
Structurally matched control compound
Same core with alternative sulfonamide aryl group
Binding affinity comparison in biochemical assays
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